physicochemical properties of N-propyl(tert-butoxy)carbohydrazide
physicochemical properties of N-propyl(tert-butoxy)carbohydrazide
An In-Depth Technical Guide to the Physicochemical Properties of N-propyl(tert-butoxy)carbohydrazide
Authored by: A Senior Application Scientist
Publication Date: February 24, 2026
Abstract
This technical guide provides a comprehensive overview of the core , a key intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, physical, and chemical characteristics of this compound. Beyond a simple recitation of data, this guide offers in-depth explanations of the experimental methodologies used to determine these properties, emphasizing the rationale behind procedural choices and ensuring scientific integrity. Detailed protocols for analytical techniques such as High-Performance Liquid Chromatography (HPLC), potentiometric titration for pKa determination, and spectroscopic analysis are provided, alongside data interpretation insights. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to be a practical and authoritative resource, empowering scientists to effectively utilize and characterize N-propyl(tert-butoxy)carbohydrazide in their research and development endeavors.
Introduction: The Role of N-propyl(tert-butoxy)carbohydrazide in Synthetic Chemistry
N-propyl(tert-butoxy)carbohydrazide, also known as tert-butyl N-amino-N-propylcarbamate, is a carbohydrazide derivative of significant interest in the field of synthetic chemistry.[1] The presence of both a propyl group and a tert-butoxycarbonyl (Boc) protecting group imparts a unique combination of steric and electronic properties to the molecule. The Boc group, in particular, is a cornerstone in peptide synthesis and the development of amine-containing molecules, offering robust protection under many conditions while allowing for selective deprotection under acidic conditions.[2] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use in multi-step syntheses, enabling optimization of reaction conditions, purification strategies, and formulation development.
This guide provides a detailed examination of these properties, grounded in established analytical techniques. The subsequent sections will not only present the known data for N-propyl(tert-butoxy)carbohydrazide but will also provide the "how" and "why" of their determination, offering a framework for the practical application of this knowledge in a laboratory setting.
Compound Identity and Core Properties
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This section details the fundamental identifiers and computed properties of N-propyl(tert-butoxy)carbohydrazide.
Structural and Molecular Data
The structural and molecular information for N-propyl(tert-butoxy)carbohydrazide is summarized in the table below. This data is essential for stoichiometric calculations, spectroscopic analysis, and theoretical modeling.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-amino-N-propylcarbamate | PubChem[1] |
| Synonyms | N-propyl(tert-butoxy)carbohydrazide, tert-Butyl 1-propylhydrazine-1-carboxylate | PubChem[1] |
| CAS Number | 737001-67-1 | PubChem[1] |
| Molecular Formula | C₈H₁₈N₂O₂ | PubChem[1] |
| Molecular Weight | 174.24 g/mol | PubChem[1] |
| Monoisotopic Mass | 174.136827821 Da | PubChem[1] |
| Canonical SMILES | CCCN(C(=O)OC(C)(C)C)N | PubChemLite[3] |
| InChI | InChI=1S/C8H18N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5-6,9H2,1-4H3 | PubChemLite[3] |
| InChIKey | UTBLTWHHUIHKIC-UHFFFAOYSA-N | PubChemLite[3] |
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| XLogP3 | 1.3 | PubChem (Computed)[1] |
| Topological Polar Surface Area (TPSA) | 50.36 Ų | ChemScene[4] |
| Hydrogen Bond Donors | 2 | ChemScene[4] |
| Hydrogen Bond Acceptors | 3 | ChemScene[4] |
| Rotatable Bonds | 1 | ChemScene[4] |
Analytical Characterization and Methodologies
The purity and identity of a chemical compound are confirmed through a suite of analytical techniques. This section outlines the primary methods for characterizing N-propyl(tert-butoxy)carbohydrazide, providing both theoretical grounding and practical experimental protocols.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of synthetic compounds, offering high resolution and quantitative accuracy.[2] For a Boc-protected compound like N-propyl(tert-butoxy)carbohydrazide, reverse-phase HPLC is the method of choice.
3.1.1. The Principle of Reverse-Phase HPLC
In reverse-phase HPLC, the stationary phase (typically a C18 column) is non-polar, while the mobile phase is a polar solvent mixture, often water and acetonitrile or methanol. Non-polar compounds, like our Boc-protected carbohydrazide, will have a stronger affinity for the stationary phase and thus a longer retention time. More polar impurities or potential deprotection products will elute earlier.[2]
3.1.2. Experimental Protocol: Purity Determination by RP-HPLC
This protocol provides a general method for the purity analysis of N-propyl(tert-butoxy)carbohydrazide.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of N-propyl(tert-butoxy)carbohydrazide and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for the duration of the gradient.
-
Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
3.1.3. Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Spectroscopic Identification
Spectroscopic methods provide information about the molecular structure and are crucial for confirming the identity of the synthesized compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For N-propyl(tert-butoxy)carbohydrazide, both ¹H and ¹³C NMR would be informative.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen), a singlet for the nine equivalent protons of the tert-butyl group, and signals for the N-H protons.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the propyl group, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the Boc group.[5]
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of the molecule, which helps in confirming its molecular weight. For N-propyl(tert-butoxy)carbohydrazide (MW = 174.24), one would expect to see a molecular ion peak [M]+ at m/z 174. Common adducts in electrospray ionization (ESI) would be [M+H]⁺ at m/z 175 and [M+Na]⁺ at m/z 197.[3]
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of N-propyl(tert-butoxy)carbohydrazide would be expected to show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and a strong C=O stretching of the carbamate group (around 1700 cm⁻¹).
Physicochemical Properties and Their Determination
This section details key and the experimental methods to determine them.
Solubility Profile
Solubility is a critical parameter for reaction setup, purification, and formulation. While quantitative solubility data for N-propyl(tert-butoxy)carbohydrazide is not widely published, a qualitative assessment can be made based on its structure. The presence of the non-polar propyl and tert-butyl groups suggests solubility in a range of organic solvents.
Experimental Protocol: Qualitative Solubility Assessment
-
Add approximately 10 mg of the compound to 1 mL of various solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) in separate vials.
-
Agitate the vials at room temperature for 1 minute.
-
Visually inspect for dissolution.
-
If not fully dissolved, gently warm the vial and observe any changes in solubility.
Acidity and Basicity: pKa Determination
The pKa value indicates the strength of an acid or a base and is crucial for understanding a molecule's ionization state at a given pH. For N-propyl(tert-butoxy)carbohydrazide, the hydrazide nitrogens are basic. Potentiometric titration is a reliable method for determining pKa values.[6][7]
4.2.1. The Principle of Potentiometric Titration
In a potentiometric titration, a solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as the titrant is added. The pKa can be determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the basic sites have been protonated.[8][9]
4.2.2. Experimental Protocol: pKa Determination by Potentiometric Titration
Instrumentation and Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M HCl solution
-
Nitrogen gas source
Procedure:
-
Sample Preparation: Accurately weigh a sufficient amount of N-propyl(tert-butoxy)carbohydrazide to prepare a solution of at least 10⁻⁴ M in deionized water. If solubility is an issue, a co-solvent such as methanol can be used, though this will provide an apparent pKa.[6]
-
Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a base.[8][9]
-
Titration: Immerse the pH electrode in the stirred solution and begin adding the 0.1 M HCl titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often by analyzing the first or second derivative of the titration curve.
4.2.3. Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity: LogP
The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a non-polar solvent (like octanol) over a polar one (like water). It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XLogP3 for N-propyl(tert-butoxy)carbohydrazide is 1.3, suggesting moderate lipophilicity.[1]
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid. The parent compound, carbohydrazide, has a melting point of 150-153 °C.[10] The N-propyl and Boc substituents on N-propyl(tert-butoxy)carbohydrazide would be expected to alter this value.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-propyl(tert-butoxy)carbohydrazide is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the , grounded in established scientific principles and analytical methodologies. By combining available data with comprehensive experimental protocols, this document serves as a practical resource for scientists working with this important synthetic intermediate. A thorough understanding of these properties is essential for the successful design and execution of synthetic routes, as well as for the purification and characterization of the final products. The workflows and explanations provided herein are intended to empower researchers to approach their work with a higher level of scientific rigor and practical insight.
References
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. (n.d.).
- N-propyl(tert-butoxy)carbohydrazide | C8H18N2O2 | CID 11182921 - PubChem. (n.d.).
- CARBOHYDRAZIDE (1,3-DIAMINOUREA) - Ataman Kimya. (n.d.).
- CARBOHYDRAZIDE (1,3-DIAMINOUREA) - Ataman Kimya. (n.d.).
- 497-18-7 CAS MSDS (Carbohydrazide) Melting Point Boiling Point Density CAS Chemical Properties - ChemicalBook. (n.d.).
- Derivatives of carbohydrazide, thiocarbohydrazide and diaminoguanidine as photometric analytical reagents-I 1,3-bis[(2-pyridyl)methyleneamino]thiourea and 1,3-bis[(2-pyridyl)methyleneamino]guanidine - PubMed. (1983). Talanta, 30(8), 555-64.
- NMR Chemical Shifts. (n.d.).
- N-propyl(tert-butoxy)carbohydrazide (C8H18N2O2) - PubChemLite. (n.d.).
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
- Acetohydrazide | C2H6N2O | CID 14039 - PubChem - NIH. (n.d.).
- Determination of carbohydrazide at trace and subtrace levels. - Semantic Scholar. (1992). Talanta, 39(10), 1313-6.
- Carbohydrazide 497-18-7 wiki - Guidechem. (n.d.).
- Development of Methods for the Determination of pKa Values - PMC. (n.d.).
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. (n.d.).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
- Efficient solventless technique for Boc-protection of hydrazines and amines. (2009).
- 60295-52-5 | N'-tert-Butyl(tert-butoxy)carbohydrazide | ChemScene. (n.d.).
-
N'-carbohydrazide | Molport-052-970-907. (n.d.). Retrieved from
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024).
- stability issues of N'-tert-butyl(tert-butoxy)carbohydrazide derivatives during workup - Benchchem. (n.d.).
- Poly(Boc-acryloyl hydrazide): The importance of temperature and RAFT agent degradation on its preparation - ChemRxiv. (n.d.).
- Carbohydrazide - NIST WebBook. (n.d.).
- Carbohydrazide - Wikipedia. (n.d.).
- Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. (2025).
- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences. (n.d.).
- Carbohydrazide - Ataman Kimya. (n.d.).
- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC - Sigma-Aldrich. (n.d.).
- Analytical Services for Purity Determination - BOC Sciences. (n.d.).
- Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides - PMC. (2024).
- Synthesis, characterisation and thermal analysis of copper (II) and chromium (II, III) hydrazine carboxylates - Indian Academy of Sciences. (n.d.).
- N'-methyl(tert-butoxy)carbohydrazide | C6H14N2O2 | CID 15671306 - PubChem. (n.d.).
- Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions - Forschungszentrum Jülich. (n.d.).
- BOC deprotection under basic conditions in anion-exchange HPLC? : r/Chempros - Reddit. (2022).
- tert-Butyl Carbazate (N-Boc-Hydrazine) - MDPI. (n.d.).
- troubleshooting low reactivity of N'-tert-butyl(tert-butoxy)carbohydrazide in organic reactions - Benchchem. (n.d.).
- N-tert-BUTOXYCARBONYL-l-PHENYLALANINE - Organic Syntheses Procedure. (n.d.).
Sources
- 1. N-propyl(tert-butoxy)carbohydrazide | C8H18N2O2 | CID 11182921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - N-propyl(tert-butoxy)carbohydrazide (C8H18N2O2) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. 497-18-7 CAS MSDS (Carbohydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
